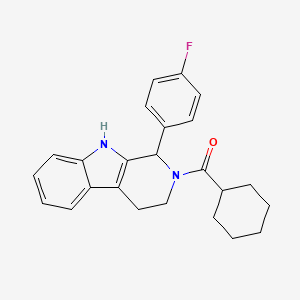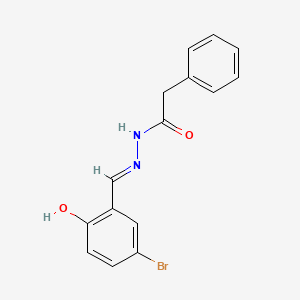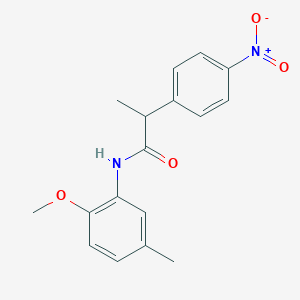
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide, also known as MPMP, is a synthetic compound that belongs to the class of amides. It was first synthesized in the early 2000s and has since been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide involves its binding to the cavity of FABP4, which is located in the center of the protein. This binding prevents the interaction of FABP4 with its ligands, such as fatty acids and lipids, thereby inhibiting its activity. This inhibition leads to a decrease in lipid accumulation in adipose tissue and liver, and an improvement in insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide inhibits FABP4 activity with high selectivity and potency, and reduces lipid accumulation in adipocytes. In vivo studies have shown that 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic mice. 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in adipose tissue and liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide is its high selectivity and potency for FABP4 inhibition. This allows for the specific targeting of FABP4 without affecting other proteins or enzymes. Another advantage is its stability and solubility, which makes it suitable for in vitro and in vivo experiments. However, one limitation of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide. One direction is the development of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide analogs with improved potency and selectivity for FABP4 inhibition. Another direction is the evaluation of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide in clinical trials for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the potential side effects and toxicity of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide need to be further studied and evaluated to ensure its safety for clinical use. Finally, the role of FABP4 in other diseases, such as cancer and neurodegenerative disorders, needs to be explored to determine the potential applications of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide in these fields.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-methylphenylpropanoic acid, followed by the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the hydrolysis of the intermediate with hydrochloric acid. This synthesis method has been optimized to yield high purity and high yield of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide has been studied for its potential application as a selective inhibitor of fatty acid binding protein 4 (FABP4), which is a key regulator of lipid metabolism and inflammation. FABP4 has been implicated in various diseases, including obesity, type 2 diabetes, and atherosclerosis. Inhibition of FABP4 has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in adipose tissue and liver. 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide has been shown to selectively bind to FABP4 and inhibit its activity, making it a potential therapeutic agent for the treatment of metabolic disorders.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-16(12)18-17(19)13(2)21-15-10-8-14(20-3)9-11-15/h4-11,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKKJKUZZOYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)

![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)

![2-(4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one](/img/structure/B6128699.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6128711.png)